CD36 Peptide P (139-155), Cys conjugated

Description

Properties

Molecular Formula |

C87H133N25O26S |

|---|---|

Molecular Weight |

1977.2 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C87H133N25O26S/c1-13-42(8)69(112-82(132)58(32-49-35-94-38-95-49)106-83(133)61(36-113)109-72(122)45(11)97-70(120)43(9)96-71(121)44(10)99-84(134)67(40(4)5)110-73(123)46(12)98-77(127)55(29-39(2)3)104-80(130)59(33-65(92)118)103-74(124)51(88)37-139)86(136)108-56(31-48-19-21-50(114)22-20-48)78(128)100-53(24-27-63(90)116)76(126)107-60(34-66(93)119)79(129)101-52(23-26-62(89)115)75(125)105-57(30-47-17-15-14-16-18-47)81(131)111-68(41(6)7)85(135)102-54(87(137)138)25-28-64(91)117/h14-22,35,38-46,51-61,67-69,113-114,139H,13,23-34,36-37,88H2,1-12H3,(H2,89,115)(H2,90,116)(H2,91,117)(H2,92,118)(H2,93,119)(H,94,95)(H,96,121)(H,97,120)(H,98,127)(H,99,134)(H,100,128)(H,101,129)(H,102,135)(H,103,124)(H,104,130)(H,105,125)(H,106,133)(H,107,126)(H,108,136)(H,109,122)(H,110,123)(H,111,131)(H,112,132)(H,137,138)/t42-,43-,44-,45-,46-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-,68-,69-/m0/s1 |

InChI Key |

NJZRTDDFCLDHMK-VKXXUPAPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action: CD36 Peptide P (139-155) Cys Conjugated

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The cluster of differentiation 36 (CD36), also known as fatty acid translocase (FAT), is a multifunctional transmembrane glycoprotein that plays a pivotal role in a myriad of physiological and pathological processes.[1][2][3][4][5][6] As a member of the class B scavenger receptor family, CD36 is expressed on a wide variety of cell types, including platelets, monocytes, macrophages, adipocytes, endothelial cells, and muscle cells.[2][4] Its functions are diverse, encompassing the transport of long-chain fatty acids, recognition of oxidized lipoproteins (oxLDL) and thrombospondin-1 (TSP-1), and involvement in angiogenesis, inflammation, and lipid metabolism.[1][2][3][4][5][7][8] The peptide corresponding to amino acids 139-155 of CD36, particularly when conjugated with a cysteine residue for experimental purposes, serves as a critical tool for elucidating the receptor's ligand interactions and downstream signaling cascades. This guide provides a comprehensive overview of the mechanism of action of this peptide, supported by experimental data and methodologies.

The Role of the 139-155 Domain in CD36 Function

The 139-155 amino acid sequence of CD36 is a functionally significant region that participates in ligand binding and modulates the receptor's activity.[2][9][10][11] Studies utilizing synthetic peptides corresponding to this domain have been instrumental in mapping the binding sites for key ligands. The peptide CD36 (139-155) has been shown to be involved in the binding of oxidized LDL and to modulate the interaction with thrombospondin-1.[2][9][11] The addition of a terminal cysteine residue to this peptide, creating "CD36 Peptide P (139-155), Cys conjugated," is a common biochemical modification to facilitate labeling with fluorescent probes, conjugation to carrier proteins, or immobilization on solid surfaces for binding assays.[12]

Mechanism of Action: Modulating Ligand-Receptor Interactions

The primary mechanism of action of the CD36 Peptide P (139-155) is its ability to act as a competitive inhibitor or modulator of ligand binding to the full-length CD36 receptor. By mimicking a key binding domain, the peptide can interfere with the interaction between CD36 and its natural ligands.

For instance, several studies have demonstrated that peptides derived from the 139-184 region of CD36, including the 139-155 sequence, can inhibit the binding of Plasmodium falciparum infected erythrocytes to CD36.[10][12] This highlights the role of this domain in pathogen recognition.

Furthermore, the 139-155 peptide has been shown to interact with thrombospondin-1.[9] Interestingly, in some experimental contexts, this peptide was found to enhance the binding of CD36 to TSP, suggesting a complex allosteric mechanism where the initial binding of the 139-155 region to TSP may induce a conformational change in TSP that reveals a higher affinity binding site for another region of CD36 (amino acids 93-110).[9]

Downstream Signaling Pathways Influenced by the 139-155 Domain

Ligand binding to CD36 initiates a cascade of intracellular signaling events that are crucial for its diverse biological functions. The 139-155 domain, by being a key site for ligand interaction, is intrinsically linked to the activation of these pathways.

One of the well-characterized signaling pathways initiated by CD36 involves the activation of non-receptor Src-family protein tyrosine kinases, such as Fyn, Lyn, and Yes.[2][13] For example, the interaction of TSP-1 with CD36 on microvascular endothelial cells leads to the recruitment and activation of Fyn kinase.[2][4] This, in turn, activates downstream effectors like the p38 mitogen-activated protein kinase (MAPK), ultimately leading to an anti-angiogenic response characterized by endothelial cell apoptosis.[2][4][11]

In macrophages, the binding of oxidized LDL to CD36 also triggers Src-family kinase activation, leading to the activation of c-Jun N-terminal kinase (JNK).[1][13] This signaling cascade is implicated in the inflammatory response and foam cell formation associated with atherosclerosis.[11][13]

The CD36 Peptide P (139-155), by blocking or modulating ligand binding, can therefore be used as a tool to prevent the initiation of these downstream signaling events, allowing researchers to probe their specific roles in cellular responses.

Quantitative Data on CD36 Peptide Interactions

The following table summarizes key quantitative data related to the interaction of ligands and peptides with CD36, as reported in the literature.

| Ligand/Peptide | Interaction with CD36 | Reported IC50/Effect | Cell Type/Assay Condition |

| Oxidized LDL (oxLDL) | Ligand Binding | IC50: 0.039 µg/ml | Sf9 cells expressing human CD36 |

| Acetylated LDL (AcLDL) | Ligand Binding | IC50: 0.019 µg/ml | Sf9 cells expressing human CD36 |

| High-Density Lipoprotein (HDL) | Ligand Binding | IC50: 0.010 µg/ml | Sf9 cells expressing human CD36 |

| CD36 Peptide (139-155) | Inhibition of PfEMP1 binding | IC50: ≈ 5 µmol/L | In vitro binding assay |

Experimental Protocols

Protocol 1: In Vitro Ligand Binding Inhibition Assay

This protocol describes a method to assess the ability of CD36 Peptide P (139-155) to inhibit the binding of a specific ligand (e.g., oxidized LDL) to the CD36 receptor.

-

Cell Culture: Culture cells expressing CD36 (e.g., CHO cells stably transfected with human CD36, or macrophages) in appropriate media.

-

Peptide Preparation: Dissolve the this compound, in a suitable buffer (e.g., PBS) to create a stock solution. Prepare serial dilutions of the peptide.

-

Ligand Labeling: Label the ligand of interest (e.g., oxidized LDL) with a detectable marker, such as a fluorescent dye (e.g., DiI) or a radioisotope (e.g., ¹²⁵I), according to standard protocols.

-

Binding Assay:

-

Seed the CD36-expressing cells in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of the CD36 peptide for a specified time (e.g., 30 minutes) at 37°C.

-

Add the labeled ligand to the wells and incubate for a further period (e.g., 2 hours) at 37°C to allow for binding.

-

Wash the cells extensively with cold PBS to remove unbound ligand.

-

-

Quantification:

-

Lyse the cells and measure the amount of bound labeled ligand using a suitable detection method (e.g., fluorescence plate reader or gamma counter).

-

Plot the percentage of ligand binding against the peptide concentration to determine the IC50 value.

-

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol outlines a method to investigate the effect of CD36 Peptide P (139-155) on the activation of downstream signaling molecules.

-

Cell Culture and Treatment:

-

Culture CD36-expressing cells (e.g., endothelial cells or macrophages) to near confluence.

-

Starve the cells in serum-free media for a few hours before the experiment.

-

Pre-incubate the cells with the CD36 peptide at a predetermined inhibitory concentration for 30 minutes.

-

Stimulate the cells with a CD36 ligand (e.g., TSP-1 or oxLDL) for various time points (e.g., 0, 5, 15, 30 minutes).

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the phosphorylated (activated) forms of signaling proteins (e.g., phospho-Fyn, phospho-p38) and their total protein counterparts overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to assess the extent of signaling inhibition by the peptide.

-

Visualizations

Caption: CD36 Signaling Pathway and Peptide Inhibition.

Caption: Workflow for Ligand Binding Inhibition Assay.

Conclusion

The CD36 Peptide P (139-155), particularly with a cysteine conjugation for experimental versatility, is an invaluable tool for dissecting the complex biology of the CD36 receptor. Its mechanism of action primarily involves the modulation of ligand binding to a critical domain of the receptor, thereby influencing the initiation of downstream signaling cascades. A thorough understanding of its interaction with CD36 and its ligands, supported by robust experimental methodologies, is essential for advancing research in areas such as atherosclerosis, metabolic diseases, and angiogenesis, and for the development of novel therapeutic strategies targeting this multifaceted receptor.

References

- 1. mdpi.com [mdpi.com]

- 2. JCI - CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism [jci.org]

- 3. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CD36, a Scavenger Receptor Involved in Immunity, Metabolism, Angiogenesis, and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CD36 peptides that block cytoadherence define the CD36 binding region for Plasmodium falciparum-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cys-conjugated CD36 (139-155) Peptide

This technical guide provides a comprehensive overview of the structure, synthesis, and functional significance of the Cys-conjugated CD36 (139-155) peptide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular interactions and signaling pathways associated with the CD36 receptor.

Core Structure and Properties

The Cys-conjugated CD36 (139-155) peptide is a synthetic fragment of the human CD36 protein, also known as glycoprotein IV or IIIb. This particular sequence, spanning amino acid residues 139 to 155, is a critical component of a major extracellular loop of the CD36 receptor. The addition of a cysteine (Cys) residue, typically at the N-terminus, facilitates various biochemical applications such as conjugation to carrier proteins, immobilization on surfaces for binding assays, or introduction of specific labels.

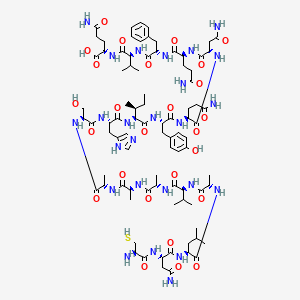

The primary sequence of the N-terminally Cys-conjugated peptide is: Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln .[1][2]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C87H133N25O26S | [1][2] |

| Molecular Weight | 1977.24 g/mol | [1][2] |

| Purity (typical) | >95% (as determined by HPLC) | [3] |

Functional Significance

The CD36 (139-155) region is a versatile binding domain involved in numerous physiological and pathological processes. Its functional importance is highlighted by its interaction with a diverse array of ligands.

Ligand Interactions and Biological Roles:

-

Thrombospondin (TSP): The 139-155 sequence is a key binding site for thrombospondin-1, an adhesive glycoprotein involved in cell-cell and cell-matrix interactions.[4][5] The interaction is proposed to be a two-step process where the 139-155 region of CD36 first binds to TSP, inducing a conformational change in TSP that exposes a second binding site for the 93-110 region of CD36.[4]

-

Plasmodium falciparum Erythrocyte Membrane Protein 1 (PfEMP1): This peptide sequence is part of the binding domain for PfEMP1, the primary variant antigen expressed on the surface of erythrocytes infected with the malaria parasite Plasmodium falciparum. By interacting with CD36 on endothelial cells, PfEMP1 mediates the sequestration of infected erythrocytes in the microvasculature, a key factor in the pathogenesis of severe malaria.[3][6]

-

Oxidized Low-Density Lipoprotein (oxLDL): The 139-155 region, along with the adjacent 155-183 domain, forms a binding site for oxidized LDL.[5][7] This interaction is crucial in the context of atherosclerosis, where CD36 on macrophages mediates the uptake of oxLDL, leading to foam cell formation.

-

Monoclonal Antibody OKM5: This peptide contains part of the epitope for the monoclonal antibody OKM5, which is known to block the cell adhesive functions of CD36.[1][4]

Quantitative Binding Data:

| Interacting Molecule | Assay | Parameter | Value | Reference |

| Recombinant C1-2 domain of PfEMP1 | Inhibition of CD36 binding | IC50 | ~2 µmol/L | [3] |

It is important to note that the CD36 (139-155) peptide has been observed to have low solubility, which can affect experimental outcomes.[3]

Experimental Protocols

Peptide Synthesis and Purification

The Cys-conjugated CD36 (139-155) peptide is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide).

-

Deprotection: Remove the Fmoc protecting group from the terminal amino acid on the resin using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin to form the peptide bond.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

-

Cysteine Addition: In the final coupling step, use Fmoc-Cys(Trt)-OH to add the N-terminal cysteine. The trityl (Trt) group protects the reactive thiol side chain.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Cysteine Conjugation

The N-terminal cysteine provides a reactive thiol group for conjugation to other molecules, such as carrier proteins (for immunization) or fluorescent dyes (for imaging). A common method for cysteine conjugation is through a maleimide linker.

Protocol: Cysteine-Maleimide Conjugation

-

Protein Preparation: If conjugating to a protein (e.g., BSA or KLH), dissolve it in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0).

-

Linker Activation: Activate the protein with a bifunctional crosslinker containing a maleimide group and an amine-reactive group (e.g., m-Maleimidobenzoyl-N-hydroxysuccinimide ester, MBS). This step attaches the maleimide group to the protein.

-

Removal of Excess Linker: Remove the unreacted crosslinker by dialysis or gel filtration.

-

Peptide Preparation: Dissolve the purified Cys-conjugated CD36 (139-155) peptide in a suitable buffer. If the cysteine thiol is oxidized, it may need to be reduced first using a reducing agent like dithiothreitol (DTT) followed by its removal.

-

Conjugation Reaction: Mix the maleimide-activated protein with the cysteine-containing peptide. The thiol group of the cysteine will react with the maleimide group to form a stable thioether bond.

-

Purification of the Conjugate: Purify the resulting peptide-protein conjugate using dialysis or size-exclusion chromatography to remove the unconjugated peptide.

-

Characterization: Characterize the conjugate using techniques like SDS-PAGE and UV-Vis spectroscopy.

Signaling Pathways and Experimental Workflows

The interaction of ligands with the 139-155 region of CD36 can trigger intracellular signaling cascades. The following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Caption: TSP-1 binding to CD36 inducing apoptosis in endothelial cells.

Caption: Experimental workflow for Cys-conjugated CD36 (139-155) peptide.

References

- 1. peptide.com [peptide.com]

- 2. CD36 Peptide P (139-155), Cys conjugated | C87H133N25O26S | CID 131848039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism [jci.org]

- 6. CD36 peptides that block cytoadherence define the CD36 binding region for Plasmodium falciparum-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

discovery and history of CD36 peptide 139-155

An In-depth Technical Guide on the Discovery and History of CD36 Peptide 139-155

Executive Summary

The Cluster of Differentiation 36 (CD36) receptor is a multifunctional class B scavenger receptor implicated in a vast array of physiological and pathological processes, including lipid metabolism, angiogenesis, inflammation, and host-pathogen interactions. A key region within its extracellular domain, the peptide sequence corresponding to amino acids 139-155, has been a focal point of research. This peptide was instrumental in elucidating the receptor's interaction with critical ligands such as thrombospondin-1 (TSP-1) and the Plasmodium falciparum erythrocyte membrane protein 1 (PfEMP1). Initially identified as part of the epitope for the function-blocking monoclonal antibody OKM5, the 139-155 peptide has been shown to modulate ligand binding, platelet aggregation, and pathogen cytoadherence. This document provides a comprehensive technical overview of the discovery, history, functional roles, and experimental methodologies associated with the CD36 139-155 peptide, intended for researchers, scientists, and professionals in drug development.

Introduction to the CD36 Receptor

CD36, also known as glycoprotein IV, is an 88 kDa transmembrane protein expressed on a wide variety of cells, including platelets, monocytes, macrophages, endothelial cells, adipocytes, and muscle cells.[1][2][3] It functions as a receptor for a diverse set of ligands, such as long-chain fatty acids, oxidized low-density lipoproteins (oxLDL), apoptotic cells, collagen, and thrombospondin-1 (TSP-1).[2][4][5][6] The receptor consists of two short intracellular tails, two transmembrane domains, and a large, heavily glycosylated extracellular loop that contains the binding sites for its various ligands.[2][3][7] Through these interactions, CD36 plays a pivotal role in fatty acid transport, innate immunity, angiogenesis, atherosclerosis, and the pathogenesis of malaria.[2][7][8][9]

Discovery and History of the 139-155 Peptide

The significance of the 139-155 amino acid region of CD36 was first brought to light in the early 1990s during investigations into the receptor's interaction with the adhesive protein thrombospondin (TSP). A seminal 1992 study by Leung et al. aimed to map the functional epitopes of CD36.[10] Using a panel of synthetic peptides, they discovered that a peptide corresponding to the sequence 139-155 (P139-155) was specifically recognized by and inhibited the immunoadsorption of CD36 by the monoclonal antibody OKM5, an antibody known to block CD36-mediated cell adhesion.[10][11] This finding established that the 139-155 sequence constitutes a critical part of the functionally important OKM5 epitope.[10][11][12]

Further research revealed this region's importance in mediating the cytoadherence of erythrocytes infected with the malaria parasite Plasmodium falciparum.[13][14][15] Studies demonstrated that synthetic peptides from the 139-184 region of CD36, including the 139-155 peptide, could interfere with the interaction between CD36 and the parasite's primary adhesion ligand, PfEMP1.[13][14][15] This identified the peptide as a potential therapeutic agent to prevent the sequestration of infected erythrocytes in the microvasculature, a key contributor to the severe pathology of falciparum malaria.[13][14]

Functional Roles of the CD36 139-155 Peptide

Modulation of Thrombospondin-1 (TSP-1) Interaction

The interaction between CD36 and TSP-1 is not a simple lock-and-key mechanism. The 139-155 peptide was found to be a crucial initiator of a two-step binding process.[8][10]

-

Initial Binding: The 139-155 region of CD36 engages in an initial, lower-affinity binding to TSP-1.[8][10]

-

Conformational Change and High-Affinity Binding: This initial interaction is proposed to induce a conformational change in the TSP-1 molecule. This change exposes a previously cryptic, high-affinity binding site on TSP-1 for a different region of CD36, specifically the 93-110 peptide sequence.[8][10][16]

Surprisingly, instead of inhibiting the overall CD36-TSP interaction, the soluble 139-155 peptide was found to augment the binding of the full CD36 receptor to TSP-1.[10] This is consistent with its role as the initiator of the binding cascade. This peptide also enhanced ADP- and collagen-induced platelet aggregation, highlighting its role as a functional modulator.[10][17]

Inhibition of P. falciparum Cytoadherence

In the context of malaria, the 139-155 peptide acts as a competitive inhibitor. Mature erythrocytes infected with P. falciparum express the PfEMP1 protein, which mediates their adhesion to CD36 on microvascular endothelial cells.[13][14] This sequestration prevents clearance by the spleen but can lead to microvascular occlusion and severe disease. The CD36 139-155 peptide was shown to be the most active among several tested peptides at blocking the CD36-PfEMP1 interaction.[13] It specifically inhibits this binding, suggesting that the 139-155 region is a key component of the PfEMP1 binding domain on the CD36 receptor.[13][14]

Role in Oxidized LDL (oxLDL) Binding

The CD36 receptor is a primary scavenger receptor for oxidized LDL, a key event in the formation of macrophage foam cells and the development of atherosclerosis.[1][5] The binding site for oxLDL has been mapped to a broad region on CD36. While one major domain is located at amino acids 155-183, the adjacent 139-155 sequence is also thought to be important.[1][7] It has been proposed that the initial interaction of oxLDL with CD36 may involve a discontinuous site that includes both the 139-155 and 155-183 domains.[1]

Quantitative Analysis of Peptide Activity

Quantitative data from inhibition assays underscore the peptide's functional potency, particularly in blocking the CD36-PfEMP1 interaction relevant to malaria.

| Assay | Peptide | Metric | Value | Reference |

| Inhibition of ¹²⁵I-PfEMP1 binding to CD36 | CD36 139-155 | IC₅₀ | ≈ 5 µmol/L | [13] |

| Inhibition of CD36 interaction with rC1-2 [1-179] | CD36 139-155 | Apparent IC₅₀ | ≈ 2 µmol/L | [13] |

| Inhibition of ¹²⁵I-PfEMP1 binding to CD36 (MC strain) | CD36 139-155 | % Inhibition | 70% to 82% | [13] |

| Inhibition of ¹²⁵I-PfEMP1 binding to CD36 (FCR₃-C5 strain) | CD36 139-155 | % Inhibition | > 40% | [13] |

Key Experimental Methodologies

Peptide Synthesis

The CD36 peptides cited in the foundational research were synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry.[13][18]

General Protocol:

-

Resin Preparation: The C-terminal amino acid is covalently attached to an insoluble polymer resin (e.g., Rink amide MBHA resin).

-

Deprotection: The Fmoc protecting group on the α-amino group of the attached amino acid is removed using a mild base, typically piperidine in a solvent like dimethylformamide (DMF).

-

Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and added to the resin, forming a new peptide bond. The reaction is allowed to proceed to completion.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Iteration: Steps 2-4 are repeated for each amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., 95% trifluoroacetic acid with scavengers).

-

Purification and Analysis: The crude peptide is precipitated, lyophilized, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.

Ligand-Receptor Interaction Assays

5.2.1 Solid-Phase Binding Inhibition Assay (PfEMP1-CD36) This method quantifies the ability of a peptide to inhibit the binding of a soluble ligand to an immobilized receptor.

-

Immobilization: Purified recombinant CD36 is coated onto the wells of a microtiter plate and incubated to allow for adsorption. Wells are then blocked (e.g., with bovine serum albumin) to prevent non-specific binding.

-

Ligand Preparation: A soluble ligand, such as radiolabeled ¹²⁵I-PfEMP1, is prepared.

-

Inhibition Reaction: The radiolabeled ligand is pre-incubated with varying concentrations of the synthetic CD36 139-155 peptide (or other test peptides).

-

Binding: The ligand-peptide mixture is added to the CD36-coated wells and incubated to allow binding to occur.

-

Washing: Wells are washed to remove unbound ligand.

-

Quantification: The amount of bound radiolabeled ligand is quantified using a gamma counter. The percentage of inhibition is calculated relative to a control reaction with no peptide inhibitor. IC₅₀ values are determined from the resulting dose-response curve.[13]

5.2.2 Immunoadsorption Inhibition Assay (OKM5-CD36) This assay was used to confirm that the 139-155 peptide is part of the OKM5 epitope.

-

Antibody Immobilization: The OKM5 monoclonal antibody is immobilized on a solid support (e.g., protein A/G beads).

-

Receptor Preparation: A soluble source of the CD36 receptor is prepared (e.g., a cell lysate).

-

Inhibition: The soluble CD36 is pre-incubated with the CD36 139-155 peptide.

-

Immunoprecipitation: The antibody-bead complex is added to the CD36-peptide mixture and incubated to allow the antibody to capture the CD36 receptor.

-

Analysis: The beads are washed, and the amount of bound CD36 is analyzed (e.g., by SDS-PAGE and Western blotting). Inhibition is demonstrated if the presence of the peptide reduces the amount of CD36 pulled down by the OKM5 antibody.[10][11]

Cell-Based Cytoadherence Assay

This assay measures the ability of peptides to block the adhesion of parasitized erythrocytes to cells expressing CD36.

-

Cell Culture: A monolayer of CD36-expressing cells (e.g., C32 amelanotic melanoma cells or transfected CHO cells) is grown in a suitable culture dish.

-

Erythrocyte Preparation: Mature, late-stage P. falciparum-infected erythrocytes are enriched from culture.

-

Inhibition: The infected erythrocytes are pre-incubated with various concentrations of the CD36 139-155 peptide.

-

Adhesion: The erythrocyte-peptide suspension is overlaid onto the cell monolayer and incubated under conditions that allow for cytoadherence.

-

Washing: Non-adherent erythrocytes are removed by gentle washing.

-

Quantification: The number of bound erythrocytes is quantified, typically by microscopy (counting bound cells per unit area) or by lysing the cells and measuring hemoglobin content via spectrophotometry. The results are compared to a control without any peptide to determine the percentage of adhesion blockade.

Signaling Pathways and Logical Workflows

Caption: Two-step binding model of CD36 and Thrombospondin-1.

Caption: CD36-mediated anti-angiogenic signaling pathway.

Caption: Workflow for epitope mapping using peptide inhibition assays.

Conclusion and Future Directions

The discovery of the CD36 139-155 peptide was a pivotal moment in understanding the molecular interactions of this versatile receptor. From its initial identification as part of a key functional epitope, it has proven to be a critical modulator of CD36's interactions with both endogenous proteins like TSP-1 and pathogen-derived ligands like PfEMP1. The ability of this peptide to inhibit the cytoadherence of malaria-infected erythrocytes highlights its potential as a lead compound for the development of anti-adhesion therapeutics. Furthermore, its involvement in a complex, multi-step binding process with TSP-1 provides a fascinating model for receptor-ligand dynamics. Future research may focus on developing more stable and potent mimetics of the 139-155 peptide to enhance its therapeutic efficacy for conditions ranging from severe malaria to atherosclerosis and angiogenesis-dependent diseases.

References

- 1. ahajournals.org [ahajournals.org]

- 2. CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD36 as a therapeutic target for endothelial dysfunction in stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Discovery and in vitro characterization of a human anti-CD36 scFv [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. JCI - CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism [jci.org]

- 8. Molecular Basis of Human CD36 Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. ashpublications.org [ashpublications.org]

- 14. CD36 peptides that block cytoadherence define the CD36 binding region for Plasmodium falciparum-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CD36 Peptides That Block Cytoadherence Define the CD36 Binding Region for Plasmodium falciparum-Infected Erythrocytes [ouci.dntb.gov.ua]

- 16. Identification of SVTCG in thrombospondin as the conformation-dependent, high affinity binding site for its receptor, CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. embopress.org [embopress.org]

The Role of Cysteine in the Function of CD36 Peptide (139-155): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The scavenger receptor CD36 is a multifunctional transmembrane glycoprotein implicated in a diverse range of physiological and pathological processes, including angiogenesis, lipid metabolism, inflammation, and malaria pathogenesis. Specific domains within its extracellular loop are responsible for its interaction with a wide array of ligands. The peptide sequence spanning amino acids 139-155 has been identified as a critical region involved in several key functions of CD36, notably its interaction with thrombospondin-1 (TSP-1) and the cytoadherence of Plasmodium falciparum-infected erythrocytes. While the native 139-155 sequence does not contain a cysteine residue, synthetic versions of this peptide are frequently conjugated with a terminal cysteine. This technical guide provides an in-depth analysis of the function of the CD36 (139-155) peptide, clarifies the role of the synthetically added cysteine, summarizes quantitative interaction data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Core Functions of the CD36 Peptide (139-155) Region

The 139-155 amino acid sequence of CD36 is a functionally significant domain involved in mediating protein-protein and cell-matrix interactions. Its primary roles include:

-

Interaction with Thrombospondin-1 (TSP-1): This region is crucial for the binding of CD36 to TSP-1, a potent anti-angiogenic matricellular protein. The interaction is proposed to be a two-step process where the 139-155 region of CD36 engages TSP-1 first. This initial binding is thought to induce a conformational change in TSP-1, which then exposes a second, high-affinity binding site for the CD36 region spanning amino acids 93-110.[1][2] Interestingly, the isolated P(139-155) peptide does not inhibit but rather augments the binding of full-length CD36 to TSP-1.[1]

-

Malaria Pathogenesis: The CD36 receptor on microvascular endothelial cells is a major binding site for P. falciparum erythrocyte membrane protein 1 (PfEMP1), facilitating the sequestration of parasitized erythrocytes. This cytoadherence is a key factor in the severe pathology of falciparum malaria.[3][4] The peptide CD36 (139-155) has been shown to interfere with the CD36-PfEMP1 interaction, highlighting its role in forming the adhesion site for the parasite.[3][5]

-

Recognition by Monoclonal Antibodies: The 139-155 sequence constitutes part of the epitope for the well-characterized monoclonal antibody OKM5, which is known to block several cell adhesive functions of CD36.[1][6]

-

Binding of Oxidized LDL (oxLDL): While the primary binding site for oxLDL is thought to be in the adjacent 155-183 region, studies suggest that the 139-155 sequence may also be important for a stable interaction, possibly forming a discontinuous binding site with the 155-183 domain.[6][7]

The Role of Cysteine: Native Protein vs. Synthetic Peptide

It is critical to distinguish the role of cysteine residues in the full-length, native CD36 protein from the function of a cysteine added to the synthetic 139-155 peptide.

Cysteine in the Native CD36 Protein

In the full-length CD36 protein, specific cysteine residues located in the short intracellular N- and C-terminal tails are sites for S-palmitoylation . This reversible lipid modification is crucial for:

-

Anchoring the cytoplasmic tails to the plasma membrane.

-

Proper localization of CD36 into lipid rafts and caveolae, which are critical for concentrating signaling molecules.[7]

-

Regulating the protein's stability and turnover.

-

Mediating downstream signaling events, including the anti-angiogenic pathway.

Cysteine in the Synthetic CD36 (139-155) Peptide

The native human CD36 sequence from residue 139 to 155 is NLAVAAASHIYQNQFVQ. This sequence does not contain a cysteine.

In published research and for commercial synthesis, a cysteine residue is often added to the N-terminus of the peptide (Cys-NLAVAAASHIYQNQFVQ).[8] This addition is not for mimicking a native function of the peptide itself but serves a vital methodological purpose . The thiol group (-SH) of the cysteine side chain is highly reactive and provides a specific handle for:

-

Bioconjugation: Covalently linking the peptide to other molecules such as fluorescent dyes, biotin, or carrier proteins (e.g., Keyhole Limpet Hemocyanin for antibody production).[9][10][11]

-

Immobilization: Attaching the peptide to a solid support, such as microtiter plates or sensor chips (e.g., for Surface Plasmon Resonance), which is essential for in vitro binding assays.[10]

-

Site-Specific Labeling: The unique reactivity of the N-terminal cysteine allows for precise, site-specific modifications that would be difficult with other amino acid side chains.[9][12]

Therefore, the function of the added cysteine in "CD36 Peptide P (139-155), Cys conjugated" is to facilitate its use as an experimental tool, rather than to confer a specific biological activity related to the peptide's interaction with its ligands.

Quantitative Data Presentation

The following table summarizes key quantitative data from studies using the CD36 (139-155) peptide to modulate receptor interactions.

| Parameter | Ligand / Interaction Partner | Experimental System | Value / Effect | Citation(s) |

| IC₅₀ | Recombinant PfEMP1 domain (rC1-2) | Inhibition of rC1-2 binding to soluble CD36 | ~ 2 µmol/L | [5] |

| Inhibition % | PfEMP1 from MC parasite strain | Inhibition of 125I-PfEMP1 binding to immobilized CD36 | 70% - 82% | [5] |

| Inhibition % | PfEMP1 from FCR₃-C5 parasite strain | Inhibition of 125I-PfEMP1 binding to immobilized CD36 | > 40% | [5] |

| Inhibition % | Recombinant PfEMP1 domain (rC1-2) | Inhibition of sCD36 binding to rC1-2 coated beads (at 50 µM peptide) | 78% - 92% | [5] |

| Functional Effect | Thrombospondin-1 (TSP-1) | Binding of soluble CD36 to immobilized TSP-1 | Significant augmentation of binding | [1] |

| Functional Effect | ADP or Collagen | Platelet aggregation in platelet-rich plasma | Augmentation of induced aggregation | [1] |

Signaling Pathways and Functional Models

Visualizing the complex biological processes involving the CD36 (139-155) region is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key mechanisms and workflows.

Caption: Two-step binding model of CD36 to Thrombospondin-1 (TSP-1).

Caption: CD36/TSP-1 anti-angiogenic signaling pathway in endothelial cells.

Caption: General experimental workflow for a solid-phase peptide inhibition assay.

Detailed Methodologies

Solid-Phase Peptide Synthesis (SPPS)

Synthetic peptides like CD36 (139-155) are typically produced via automated Fmoc solid-phase peptide synthesis.

-

Resin Preparation: A suitable resin (e.g., Rink-amide MBHA for C-terminal amides) is chosen and swollen in a solvent like N,N-Dimethylformamide (DMF).[13][14]

-

First Amino Acid Coupling: The C-terminal amino acid (Fmoc-Gln(Trt)-OH) is coupled to the resin.

-

Deprotection/Coupling Cycle: The synthesis proceeds in cycles:

-

Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus is removed using a piperidine solution in DMF.[13]

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the newly freed N-terminus.[13]

-

-

Final Cleavage: After the final amino acid (N-terminal Cysteine) is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., Trifluoroacetic acid with scavengers).[15]

-

Purification and Analysis: The crude peptide is precipitated, lyophilized, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity are confirmed by mass spectrometry and analytical HPLC.[13]

Solid-Phase Binding Inhibition Assay

This assay is used to quantify the ability of peptides to inhibit the interaction between CD36 and its ligands.

-

Plate Coating: High-binding 96-well microtiter plates are coated with a ligand (e.g., 1-5 µg/mL of TSP-1 or recombinant PfEMP1) overnight at 4°C.

-

Blocking: Wells are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., 1-3% Bovine Serum Albumin in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[16]

-

Inhibition Reaction: The inhibitor peptide (CD36 139-155) is serially diluted. The peptide dilutions are added to the wells, immediately followed by the addition of a constant concentration of labeled soluble CD36 (sCD36).

-

Incubation and Washing: The plate is incubated for 2-3 hours at room temperature. Afterward, the wells are washed extensively to remove unbound sCD36.[16]

-

Detection: The amount of bound sCD36 is quantified. If sCD36 is biotinylated, a streptavidin-HRP conjugate is added, followed by a colorimetric substrate (e.g., TMB). The reaction is stopped, and absorbance is read on a plate reader.

-

Data Analysis: Absorbance values are plotted against peptide concentration, and the IC₅₀ value is calculated using non-linear regression.

Platelet Aggregation Assay

This assay assesses how the peptide modulates platelet function.

-

PRP Preparation: Whole blood is collected from healthy, medication-free donors into citrate tubes. Platelet-Rich Plasma (PRP) is obtained by slow centrifugation. Platelet-Poor Plasma (PPP) is prepared by a second, faster centrifugation. The platelet count in the PRP is adjusted using PPP.[17][18]

-

Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A cuvette containing PRP is placed in the aggregometer, warmed to 37°C, and stirred. Light transmission through PRP is set as 0%, and through PPP as 100%.[17]

-

Assay Protocol:

-

The synthetic peptide (CD36 139-155) is added to the PRP and incubated for a short period (e.g., 1-2 minutes).[18]

-

A sub-optimal concentration of a platelet agonist (e.g., ADP, collagen) is added to induce aggregation.

-

The change in light transmission is recorded over time (typically 3-5 minutes).[19]

-

-

Analysis: The maximum aggregation percentage is recorded. The effect of the peptide is determined by comparing the aggregation curve in its presence to that of the agonist alone.[1]

Conclusion and Future Directions

The CD36 peptide (139-155) is a functionally critical domain that mediates key ligand interactions, particularly with TSP-1 and malarial proteins. While the native sequence is devoid of cysteine, the addition of a terminal cysteine to synthetic versions of this peptide is a crucial methodological modification that enables its use in a wide range of quantitative binding and functional assays. This guide clarifies that the role of this added cysteine is one of experimental utility, allowing for precise conjugation and immobilization. In contrast, cysteine residues in the native full-length CD36 protein are essential for its post-translational modification, membrane localization, and signaling functions.

For drug development professionals, peptides derived from the 139-184 region of CD36 represent potential leads for anti-adhesion therapeutics in malaria.[5] However, challenges such as low solubility and the need for high concentrations must be addressed.[5] Further research should focus on developing more potent and soluble peptidomimetics based on this sequence. Understanding the precise structural basis of the P(139-155)-TSP-1 interaction could also pave the way for novel anti-angiogenic therapies that modulate this pathway.

References

- 1. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Basis of Human CD36 Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD36 peptides that block cytoadherence define the CD36 binding region for Plasmodium falciparum-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CD36 Peptides That Block Cytoadherence Define the CD36 Binding Region for Plasmodium falciparum-Infected Erythrocytes [ouci.dntb.gov.ua]

- 5. ashpublications.org [ashpublications.org]

- 6. ahajournals.org [ahajournals.org]

- 7. JCI - CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism [jci.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Specific Bioconjugation of N- & C-terminal Cysteines - Creative Biolabs [creative-biolabs.com]

- 11. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Generation of Proteins with Free N-Terminal Cysteine by Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. biomatik.com [biomatik.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Core Function in Thrombospondin-1 Mediated Adhesion

An In-depth Technical Guide on the Core Function of CD36 Peptide 139-155 in Cell Adhesion

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of the 139-155 amino acid sequence of the CD36 receptor in mediating cell adhesion. CD36, a multifunctional class B scavenger receptor, is pivotal in a myriad of physiological and pathological processes, including angiogenesis, atherosclerosis, and immune response.[1][2][3] The 139-155 peptide region, in particular, has been identified as a key player in the receptor's adhesive functions, primarily through its interaction with thrombospondin-1 (TSP-1) and its involvement in pathogen binding.[4][5]

The interaction between CD36 and the extracellular matrix protein thrombospondin-1 (TSP-1) is fundamental to many cell adhesion processes.[4][6] Research has elucidated a sophisticated two-step binding mechanism in which the CD36 peptide 139-155 plays an initial and essential role.[4][7]

Initially, the 139-155 region of CD36 engages with TSP-1.[4] This primary binding event is thought to induce a conformational change in the TSP-1 molecule, which in turn unmasks a previously cryptic, high-affinity binding site.[4] This newly exposed site on TSP-1 then binds to a different region of the CD36 receptor, specifically the 93-110 amino acid sequence.[4][7] This sequential binding process ensures a stable and high-affinity interaction, crucial for mediating cellular adhesion to the extracellular matrix.

Interestingly, synthetic peptide P139-155 does not inhibit but rather augments the binding of CD36 to TSP-1, underscoring its role in initiating and facilitating this adhesive interaction.[4] This peptide also enhances ADP- and collagen-induced platelet aggregation, further highlighting its significance in thrombotic events.[4]

Role in Pathogen Adhesion: The Case of Plasmodium falciparum

The CD36 receptor is a major host receptor for erythrocytes parasitized by Plasmodium falciparum, the causative agent of malaria. The adhesion of infected erythrocytes to the microvascular endothelium, a process known as cytoadherence, is a key factor in the pathology of severe malaria.[5] The 139-155 peptide is located within a larger immunodominant domain of CD36 (residues 139-184) that is critical for the binding of P. falciparum erythrocyte membrane protein 1 (PfEMP1).[5]

Studies have shown that the CD36 peptide 139-155 can significantly interfere with the CD36-PfEMP1 interaction.[5] This inhibitory effect suggests that this peptide sequence is a key component of the binding site for the malarial protein.

Quantitative Data on CD36 Peptide 139-155 and Related Peptides in Adhesion

The following tables summarize the available quantitative data on the effects of CD36 peptide 139-155 and related peptides on cell adhesion and protein-protein interactions.

Table 1: Inhibition of P. falciparum Erythrocyte Membrane Protein 1 (PfEMP1) Binding to CD36

| Peptide Sequence | Concentration | Percent Inhibition of Binding | Reference |

| CD36 139-155 | Not specified | 70% to 82% | [5] |

| CD36 62-75 | Not specified | > 50% | [5] |

| CD36 233-250 | Not specified | > 50% | [5] |

| CD36 145-171 | ~86 µmol/L (IC50) | 50% | [5] |

Table 2: Effects of CD36 Peptides on CD36-Thrombospondin-1 Interaction

| Peptide Sequence | Effect on CD36-TSP-1 Binding | Observation | Reference |

| P139-155 | Augmentation | Significantly augmented the binding of CD36 to immobilized TSP-1. | [4] |

| P93-110 | Inhibition | Blocked the binding of CD36 to immobilized TSP-1. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are outlines of key experimental protocols used to elucidate the function of CD36 peptide 139-155.

Solid-Phase Binding Assay for CD36-TSP-1 Interaction

This assay is used to quantify the binding of CD36 to immobilized TSP-1 and to assess the inhibitory or augmenting effects of synthetic peptides.

Materials:

-

Purified human TSP-1

-

Purified human CD36

-

Synthetic CD36 peptides (e.g., P139-155, P93-110)

-

96-well microtiter plates

-

Bovine Serum Albumin (BSA) for blocking

-

Anti-CD36 monoclonal antibody

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Substrate for HRP (e.g., TMB)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with purified TSP-1 at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.

-

Blocking: Wash the wells with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites by incubating with 1-3% BSA in PBS for 1-2 hours at room temperature.

-

Binding: Add purified CD36 (at a concentration of 1-5 µg/mL) to the wells, either alone or pre-incubated with varying concentrations of the synthetic CD36 peptides. Incubate for 2-4 hours at room temperature.

-

Washing: Wash the wells thoroughly with PBST to remove unbound CD36 and peptides.

-

Detection: Add a primary anti-CD36 monoclonal antibody and incubate for 1 hour. After washing, add an HRP-conjugated secondary antibody and incubate for another hour.

-

Development: After a final wash, add the HRP substrate and allow the color to develop. Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of bound CD36.

P. falciparum Infected Erythrocyte Adhesion Assay

This assay measures the ability of infected erythrocytes to bind to immobilized CD36 and the inhibitory effect of synthetic peptides.

Materials:

-

Culture of P. falciparum-infected erythrocytes

-

Purified human CD36

-

Plastic petri dishes or chamber slides

-

Gelatin solution

-

Giemsa stain

-

Microscope

Procedure:

-

Coating: Coat the surface of a petri dish or chamber slide with purified CD36 (10-50 µg/mL) and incubate overnight at 4°C. For a negative control, coat a separate surface with BSA.

-

Blocking: Wash the surface and block with 1% BSA in RPMI 1640 medium for 1 hour at 37°C.

-

Adhesion: Add a suspension of mature P. falciparum-infected erythrocytes (at a parasitemia of 2-5%) to the coated surface. If testing inhibitors, pre-incubate the infected erythrocytes with the CD36 peptides for 30 minutes before adding them to the coated surface. Incubate for 1 hour at 37°C with gentle agitation.

-

Washing: Gently wash the surface multiple times with RPMI 1640 to remove non-adherent cells.

-

Fixation and Staining: Fix the adherent cells with methanol and stain with Giemsa.

-

Quantification: Count the number of adherent infected erythrocytes per unit area using a microscope. Calculate the percentage of inhibition by comparing the number of adherent cells in the presence and absence of the peptide.

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: Two-step binding mechanism of CD36 to Thrombospondin-1.

Caption: Workflow for a cell adhesion inhibition assay using CD36 peptide 139-155.

References

- 1. CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Basis of Human CD36 Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of CD36 Peptide 139-155 in Thrombospondin-1 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interaction between the cell surface receptor CD36 and the matricellular protein thrombospondin-1 (TSP-1), with a specific focus on the role of the CD36 peptide sequence 139-155. This region of CD36 has been identified as a critical modulator of the receptor's interaction with TSP-1, playing a role in a complex binding mechanism that has implications for angiogenesis, platelet aggregation, and other cellular processes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and therapeutic development in this area.

Core Concepts of the CD36-TSP-1 Interaction

CD36, a member of the class B scavenger receptor family, is a multifunctional glycoprotein involved in a variety of biological processes, including lipid metabolism, immune response, and angiogenesis.[1][2][3] Thrombospondin-1 is a large, homotrimeric glycoprotein that functions as a potent endogenous inhibitor of angiogenesis.[4][5] The interaction between CD36 and TSP-1 is a key molecular mechanism underlying the anti-angiogenic effects of TSP-1.[1][4][6]

A crucial aspect of this interaction involves specific peptide sequences within the extracellular domain of CD36. While the primary high-affinity binding site for TSP-1 on CD36 has been mapped to amino acid residues 93-120, the sequence spanning residues 139-155 plays a significant modulatory role.[1][6] Research suggests a two-step binding process where the initial interaction of TSP-1 with the 139-155 region of CD36 induces a conformational change in TSP-1, which then allows for high-affinity binding to the 93-110 region of CD36.[7][8]

Quantitative Data Summary

The following table summarizes the key findings related to the functional effects of CD36 peptide 139-155 and related peptides in the context of the CD36-TSP-1 interaction.

| Peptide/Molecule | Experiment | Observation | Reference |

| CD36 Peptide 139-155 (P139-155) | Immunoadsorption Assay | Specifically inhibited the immunoadsorption of CD36 by the monoclonal antibody OKM5, indicating it is part of the OKM5 epitope. | [7] |

| CD36 Peptide 139-155 (P139-155) | Solid-Phase Binding Assay | TSP-1 bound to immobilized P139-155 in a dose-dependent and saturable manner. | [7][9] |

| CD36 Peptide 139-155 (P139-155) | CD36-TSP-1 Binding Assay | Augmented the binding of soluble CD36 to immobilized TSP-1. | [7] |

| CD36 Peptide 139-155 (P139-155) | Platelet Aggregation Assay | Did not induce platelet aggregation on its own but augmented ADP- and collagen-induced platelet aggregation. | [7] |

| CD36 Peptide 93-110 (P93-110) | CD36-TSP-1 Binding Assay | Blocked the binding of soluble CD36 to immobilized TSP-1. | [7] |

| CD36 Peptide 93-110 (P93-110) + P139-155 | Solid-Phase Binding Assay | In the presence of P139-155, there was a marked enhancement of P93-110 binding to TSP-1. | [7] |

Key Experimental Protocols

Solid-Phase Binding Assay to Assess Peptide-Protein Interaction

This protocol is designed to measure the direct binding of TSP-1 to immobilized CD36 peptides.

Methodology:

-

Plate Coating:

-

Immobilize synthetic CD36 peptide (e.g., P139-155) or a control peptide onto the wells of a 96-well microtiter plate by overnight incubation at 4°C. The peptide is typically dissolved in a suitable buffer like phosphate-buffered saline (PBS).

-

-

Blocking:

-

Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% bovine serum albumin (BSA) in PBS) for 1-2 hours at room temperature.

-

-

Binding Reaction:

-

Wash the wells again with wash buffer.

-

Add increasing concentrations of purified TSP-1 to the wells and incubate for 2-3 hours at room temperature to allow for binding.

-

-

Detection:

-

Wash the wells to remove unbound TSP-1.

-

Add a primary antibody specific for TSP-1 and incubate for 1 hour at room temperature.

-

Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate for 1 hour at room temperature.

-

Wash the wells and add a suitable substrate for the enzyme (e.g., TMB for HRP).

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Cell-Based Adhesion Assay

This protocol assesses the ability of CD36-expressing cells to adhere to immobilized TSP-1.

Methodology:

-

Plate Coating:

-

Coat the wells of a 96-well plate with purified TSP-1 overnight at 4°C.

-

-

Cell Preparation:

-

Culture cells expressing CD36 (e.g., human microvascular endothelial cells - HMVECs) or CD36-transfected cells.

-

Label the cells with a fluorescent dye (e.g., Calcein-AM) for easy quantification.

-

-

Adhesion Assay:

-

Wash the TSP-1 coated wells and block with BSA.

-

Seed the fluorescently labeled cells into the wells.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for cell adhesion.

-

-

Quantification:

-

Gently wash the wells to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Signaling Pathways and Logical Relationships

Two-Step Binding Model of TSP-1 to CD36

The interaction between TSP-1 and CD36 is proposed to occur in a sequential manner, where the 139-155 peptide region plays a crucial initiating role.

Caption: A diagram illustrating the proposed two-step binding mechanism of TSP-1 to CD36.

Experimental Workflow for Solid-Phase Binding Assay

The following diagram outlines the key steps in a solid-phase binding assay used to quantify the interaction between TSP-1 and CD36 peptides.

Caption: A flowchart detailing the sequential steps of a solid-phase binding assay.

CD36-Mediated Anti-Angiogenic Signaling Pathway

The binding of TSP-1 to CD36 on microvascular endothelial cells initiates a signaling cascade that ultimately leads to the inhibition of angiogenesis.

Caption: The signaling cascade initiated by TSP-1 binding to CD36, leading to anti-angiogenesis.

Conclusion and Future Directions

The CD36 peptide 139-155 plays a nuanced and critical role in the interaction with thrombospondin-1. Its function as a modulator, facilitating the high-affinity binding of TSP-1 to a neighboring site on CD36, presents a sophisticated mechanism for regulating cellular responses to this potent anti-angiogenic factor. The experimental protocols and signaling pathways detailed in this guide provide a foundation for further investigation into this interaction. Future research could focus on the development of peptidomimetics based on the 139-155 sequence to either enhance or inhibit the CD36-TSP-1 interaction for therapeutic purposes, such as in anti-cancer therapies or in conditions with pathological angiogenesis. A deeper understanding of the structural changes induced by the initial binding event will be crucial for the rational design of such therapeutic agents.

References

- 1. CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Human CD36: Gene Regulation, Protein Function, and Its Role in Atherosclerosis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Molecular basis of anti-angiogenic thrombospondin-1 type 1 repeat domain interactions with CD36 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism [jci.org]

- 7. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Basis of Human CD36 Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The OKM5 Epitope and its Interaction with CD36 Peptide 139-155: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cluster of differentiation 36 (CD36) is a multifunctional transmembrane glycoprotein that plays a crucial role in a variety of physiological and pathological processes, including lipid metabolism, angiogenesis, inflammation, and immunity. Its interaction with a wide range of ligands, such as thrombospondin-1 (TSP-1), oxidized low-density lipoprotein (oxLDL), and the Plasmodium falciparum erythrocyte membrane protein 1 (PfEMP1), makes it a significant target for therapeutic intervention. The monoclonal antibody OKM5 has been instrumental in elucidating the structure and function of CD36. This technical guide provides an in-depth analysis of the OKM5 epitope, with a particular focus on its interaction with the CD36 peptide spanning amino acids 139-155.

The OKM5 Epitope: More Than a Linear Sequence

Initial studies identified the CD36 peptide 139-155 as a key component of the binding site for the OKM5 antibody. This was demonstrated by the ability of a synthetic peptide corresponding to this sequence to inhibit the immunoadsorption of CD36 by OKM5.[1] However, subsequent research using human-mouse chimeric CD36 proteins and homologue-replacement mutagenesis has revealed a more complex picture. These studies have shown that while the 139-155 region is important, the primary immunodominant domain recognized by OKM5 and other functionally similar monoclonal antibodies is located within the adjacent region encompassing amino acids 155-183.[2][3] This suggests that the OKM5 epitope is likely a discontinuous or conformational epitope, where the 139-155 region contributes to the overall binding interface, possibly by influencing the conformation of the 155-183 domain.[4]

Quantitative Analysis of the OKM5-CD36 Interaction

Quantitative data on the direct binding of the OKM5 antibody to the CD36 peptide 139-155 is limited in the public domain. However, the functional consequences of targeting this region have been quantified in various assays. The CD36 peptide 139-155 has been shown to inhibit the interaction between CD36 and PfEMP1, a key event in the pathogenesis of malaria.

| Assay | Inhibitor | Target Interaction | IC50 Value |

| PfEMP1-CD36 Binding Inhibition | CD36 Peptide (139-155) | P. falciparum EMP1 - CD36 | ~5 µM |

Table 1: Quantitative data for the inhibition of PfEMP1-CD36 interaction by CD36 peptide 139-155.

Functional Implications of the 139-155 Region

The CD36 139-155 region is not only involved in antibody recognition but also plays a significant role in the binding of natural ligands, most notably thrombospondin-1. The interaction with TSP-1 is described as a two-step process where the 139-155 region of CD36 may serve as an initial binding site, inducing a conformational change in TSP-1 that exposes a secondary, higher-affinity binding site for another region on CD36 (amino acids 93-110).[1] This intricate mechanism highlights the modulatory role of the 139-155 peptide in regulating ligand binding and subsequent cellular responses.

Experimental Protocols

Solid-Phase Peptide Synthesis of CD36 (139-155)

This protocol outlines the manual synthesis of the CD36 peptide 139-155 using the widely adopted Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HCTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

-

Ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (the C-terminal residue of the 139-155 sequence) with a coupling reagent like HCTU and DIPEA in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2 hours.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the 139-155 sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, wash, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Immunoprecipitation of CD36 using OKM5 Antibody

This protocol describes the immunoprecipitation of CD36 from cell lysates using the OKM5 monoclonal antibody.

Materials:

-

Cells expressing CD36

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

OKM5 monoclonal antibody

-

Isotype control antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Lyse the CD36-expressing cells on ice using a suitable lysis buffer. Clarify the lysate by centrifugation to remove cellular debris.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G magnetic beads for 1 hour at 4°C. Remove the beads.

-

Antibody Incubation: Add the OKM5 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation. As a negative control, incubate a separate aliquot of the lysate with an isotype control antibody.

-

Immunocomplex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer. For analysis by SDS-PAGE and Western blotting, elute directly in SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-CD36 antibody to confirm the successful immunoprecipitation of CD36.

Signaling Pathways

The binding of ligands to CD36 can initiate a cascade of intracellular signaling events. While a specific signaling pathway triggered exclusively by the 139-155 region has not been definitively elucidated, this region's involvement in TSP-1 binding suggests a role in modulating downstream signaling. CD36-mediated signaling in response to TSP-1 is known to involve the recruitment and activation of Src family kinases, such as Fyn.[5][6]

Hypothesized Modulatory Role of the 139-155 Region in TSP-1 Signaling

The initial interaction of TSP-1 with the 139-155 region of CD36 could induce a conformational change in both the ligand and the receptor, facilitating the subsequent high-affinity binding to the 93-110 region. This complete engagement of CD36 by TSP-1 is thought to be necessary for the recruitment of Src family kinases to the intracellular domains of CD36, leading to the activation of downstream signaling pathways that can regulate processes like angiogenesis and apoptosis.[5][7]

A hypothesized signaling pathway illustrating the modulatory role of the CD36 139-155 region in TSP-1 mediated signaling.

Experimental Workflow for Characterizing the OKM5 Epitope

The precise definition of the OKM5 epitope has been achieved through a combination of techniques that systematically probe the CD36 protein.

References

- 1. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of an immunodominant functional domain on human CD36 antigen using human-mouse chimaeric proteins and homologue-replacement mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. CD36 tango in cancer: signaling pathways and functions [thno.org]

- 6. mdpi.com [mdpi.com]

- 7. CD36 Signaling in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

Cys-CD36(139-155): A Technical Guide for Researchers in Atherosclerosis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of the synthetic peptide Cys-CD36(139-155) as a research tool in the study of CD36-mediated pathologies, particularly atherosclerosis. This document provides a comprehensive overview of the core functions of this peptide, its role in elucidating signaling pathways, and detailed experimental protocols for its application in a laboratory setting.

Introduction to CD36 and the Cys-CD36(139-155) Peptide

The cluster of differentiation 36 (CD36), also known as fatty acid translocase, is a multifunctional scavenger receptor expressed on a variety of cell types, including macrophages, platelets, and endothelial cells. It plays a critical role in the binding and uptake of various ligands, most notably oxidized low-density lipoprotein (oxLDL) and thrombospondin-1 (TSP-1).[1] The interaction of CD36 with oxLDL is a key event in the pathogenesis of atherosclerosis, leading to macrophage foam cell formation, inflammation, and the progression of atherosclerotic plaques.[2]

The Cys-CD36(139-155) peptide is a synthetic fragment of the extracellular domain of the human CD36 protein, corresponding to amino acids 139-155, with an added N-terminal cysteine residue for conjugation purposes. This region of CD36 is a critical component of the binding site for both oxLDL and TSP-1.[1] As such, the Cys-CD36(139-155) peptide serves as a valuable tool for researchers to investigate the specific interactions between CD36 and its ligands, and to dissect the downstream signaling events. It can be used as a competitive inhibitor to block CD36-ligand interactions and study the functional consequences.[3][4]

Quantitative Data

While specific quantitative data for the Cys-CD36(139-155) peptide in the context of atherosclerosis research is limited in publicly available literature, data from related studies provide valuable insights into its potential efficacy.

| Parameter | Value | Context | Source |

| IC50 | ~ 5 µM | Inhibition of P. falciparum erythrocyte membrane protein 1 binding to CD36. | [5] |

| Function | Inhibition | Inhibits the immunoadsorption of CD36 by the monoclonal antibody OKM5. | [6][7] |

| Function | Augmentation | Enhances binding of CD36 to thrombospondin and augments ADP- and collagen-induced platelet aggregation. | [3] |

Note: The provided IC50 value is for the inhibition of a malarial protein binding to CD36 and may not be directly transferable to the inhibition of oxLDL binding. Researchers should perform dose-response experiments to determine the optimal concentration of Cys-CD36(139-155) for their specific experimental system.

Signaling Pathways

The binding of oxLDL to CD36 on macrophages initiates a signaling cascade that is central to the development of atherosclerosis. Cys-CD36(139-155) can be used to competitively inhibit this interaction and thereby probe the necessity of this binding event for downstream signaling.

The primary signaling pathway activated by CD36 engagement with oxLDL involves the recruitment and activation of non-receptor Src family kinases, such as Fyn and Lyn.[8] This leads to the subsequent activation of downstream mitogen-activated protein kinases (MAPKs), particularly c-Jun N-terminal kinase (JNK).[8][9] The activation of this Src-JNK axis is crucial for the uptake of oxLDL and the subsequent transformation of macrophages into lipid-laden foam cells.[9]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Cys-CD36(139-155) as a research tool. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Competitive Binding Assay

This assay is used to determine the ability of Cys-CD36(139-155) to inhibit the binding of a ligand (e.g., fluorescently labeled oxLDL) to CD36.

Materials:

-

96-well plates coated with recombinant human CD36 protein

-

Cys-CD36(139-155) peptide

-

Fluorescently labeled oxLDL (e.g., DiI-oxLDL)

-

Binding buffer (e.g., PBS with 0.1% BSA)

-

Wash buffer (e.g., PBS)

-